2',6'-Dimethylbiphenyl-3-carbaldehyde
Overview
Description
2’,6’-Dimethylbiphenyl-3-carbaldehyde is an organic compound belonging to the class of aldehydes. It is characterized by the presence of a biphenyl structure with two methyl groups at the 2’ and 6’ positions and an aldehyde group at the 3 position. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’,6’-Dimethylbiphenyl-3-carbaldehyde typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of 2’,6’-dimethylbiphenyl with an appropriate acylating agent, such as acetyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: Industrial production of 2’,6’-Dimethylbiphenyl-3-carbaldehyde follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the production process.
Types of Reactions:
Oxidation: 2’,6’-Dimethylbiphenyl-3-carbaldehyde can undergo oxidation reactions to form corresponding carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst like iron(III) chloride.
Major Products Formed:
Oxidation: 2’,6’-Dimethylbiphenyl-3-carboxylic acid.
Reduction: 2’,6’-Dimethylbiphenyl-3-methanol.
Substitution: Various halogenated derivatives depending on the substituent introduced.
Scientific Research Applications
2’,6’-Dimethylbiphenyl-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: Research into its derivatives has shown potential for developing new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2’,6’-Dimethylbiphenyl-3-carbaldehyde depends on the specific reactions it undergoes. In oxidation reactions, the aldehyde group is converted to a carboxylic acid through the transfer of oxygen atoms. In reduction reactions, the aldehyde group is reduced to an alcohol through the addition of hydrogen atoms. The molecular targets and pathways involved vary based on the specific reaction and the reagents used.
Comparison with Similar Compounds
2’,6’-Dimethylbiphenyl-4-carbaldehyde: Similar structure but with the aldehyde group at the 4 position.
2’,6’-Dimethylbiphenyl-3-carboxylic acid: The oxidized form of 2’,6’-Dimethylbiphenyl-3-carbaldehyde.
2’,6’-Dimethylbiphenyl-3-methanol: The reduced form of 2’,6’-Dimethylbiphenyl-3-carbaldehyde.
Uniqueness: 2’,6’-Dimethylbiphenyl-3-carbaldehyde is unique due to its specific substitution pattern and reactivity. The presence of methyl groups at the 2’ and 6’ positions influences its chemical behavior, making it distinct from other biphenyl derivatives. Its ability to undergo various chemical reactions makes it a versatile compound in synthetic chemistry.
Properties
IUPAC Name |
3-(2,6-dimethylphenyl)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O/c1-11-5-3-6-12(2)15(11)14-8-4-7-13(9-14)10-16/h3-10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCADEVWRJSJBOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C2=CC=CC(=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40630406 | |
Record name | 2',6'-Dimethyl[1,1'-biphenyl]-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40630406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
691905-26-7 | |
Record name | 2',6'-Dimethyl[1,1'-biphenyl]-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40630406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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